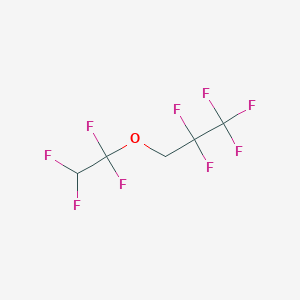
1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane
Overview
Description
1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated organic compound with the molecular formula C5H3F9O. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane typically involves the reaction of pentafluoropropane with tetrafluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors designed to handle fluorinated compounds. The process requires careful control of temperature and pressure to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols and acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
The major products formed from these reactions include various fluorinated alcohols, acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its unique properties make it useful in biochemical studies, especially in the development of fluorinated biomolecules.
Medicine: The compound is explored for its potential use in pharmaceuticals, including as a building block for drug development.
Industry: It is employed in the production of specialty polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical reactions. The pathways involved often include the formation of stable intermediates and transition states, which facilitate the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3-Pentafluoropropane: Similar in structure but lacks the tetrafluoroethoxy group.
1,1,1,2,2,3,3-Heptafluoro-3-(trifluoroethenyl-oxy)propane: Contains additional fluorine atoms and a different ether linkage.
1,1,1,2,2-Pentafluoro-3-iodopropane: Contains an iodine atom instead of the tetrafluoroethoxy group.
Uniqueness
1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is unique due to its specific combination of fluorine atoms and the tetrafluoroethoxy group. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications where other fluorinated compounds may not be as effective.
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F9O/c6-2(7)4(10,11)15-1-3(8,9)5(12,13)14/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSFZSRVLPIAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379766 | |
| Record name | Perfluoroethyl 2H-perfluoroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50807-74-4 | |
| Record name | Perfluoroethyl 2H-perfluoroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


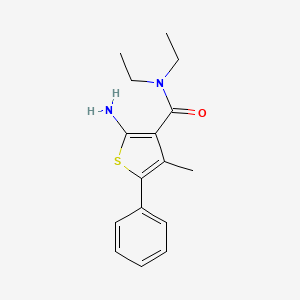
![N-[4-(chloroacetyl)benzyl]acetamide](/img/structure/B1333316.png)
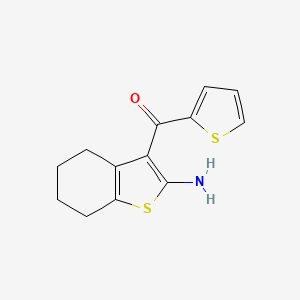


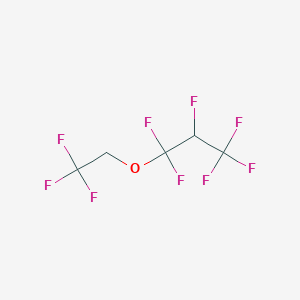
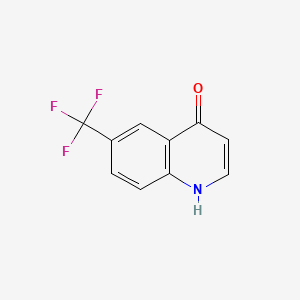

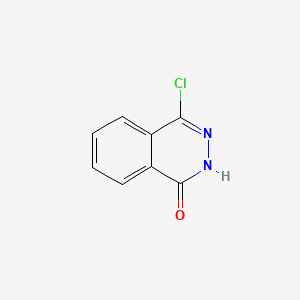
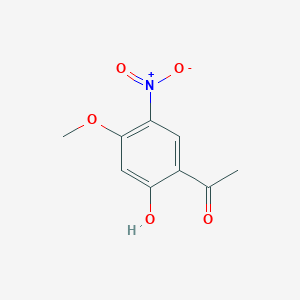
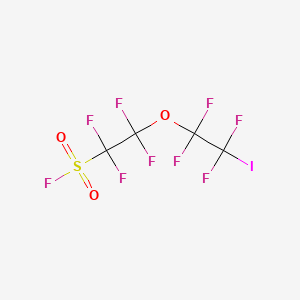


![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)
